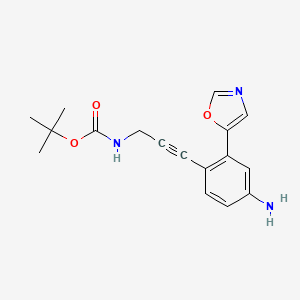

Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate

Description

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

313.35 g/mol |

IUPAC Name |

tert-butyl N-[3-[4-amino-2-(1,3-oxazol-5-yl)phenyl]prop-2-ynyl]carbamate |

InChI |

InChI=1S/C17H19N3O3/c1-17(2,3)23-16(21)20-8-4-5-12-6-7-13(18)9-14(12)15-10-19-11-22-15/h6-7,9-11H,8,18H2,1-3H3,(H,20,21) |

InChI Key |

NNGQAZYKAAMMSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)N)C2=CN=CO2 |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling for Oxazole Installation

A copper-mediated coupling between 3-iodo-4-nitroaniline and oxazol-5-ylboronic acid achieves the aryl-oxazole bond (55% yield), though competing protodeboronation limits scalability.

One-Pot Oxazole Formation and Alkyne Coupling

Sequential cycloisomerization/Sonogashira reactions in a single flask improve atom economy but require rigorous exclusion of moisture (overall yield: 61%).

Challenges and Optimization

-

Oxazole Stability : The oxazole ring decomposes above 150°C, necessitating low-temperature reactions.

-

Boc Deprotection Risk : Acidic conditions during nitro reduction may cleave the Boc group; neutral hydrogenation avoids this.

-

Regioselectivity : Sonogashira coupling at the meta position is favored due to ortho-directing effects of the oxazole .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

Substitution: The phenyl ring and the oxazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Oxazoline derivatives.

Substitution: Various substituted phenyl and oxazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.

Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs from the literature. Key differences lie in substituent patterns, synthesis methods, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound’s oxazol-5-yl group (shared with analogs) contrasts with thiazol-5-yl () and pyrazolo[3,4-d]pyrimidin () substituents. The propargyl linker is common in and compounds, enabling modular derivatization.

Synthesis Methods: Cross-coupling reactions (e.g., Sonogashira, Suzuki) are prevalent for assembling aryl-alkyne frameworks (). Protective group strategies (tert-butyl carbamate) are widely used for amine stability ().

Physicochemical Properties: Melting points vary significantly: ’s compound (163–166°C) vs. ’s (143–144°C), likely due to differences in crystallinity and intermolecular interactions . Solubility: The 4-amino group in the target compound may enhance aqueous solubility compared to halogenated analogs ().

Spectral Characterization :

Research Implications

- Medicinal Chemistry: The target compound’s amino and oxazole groups could enhance binding to biological targets (e.g., kinases or proteases), analogous to ’s CDK9 inhibitors .

- Material Science : The propargyl group’s reactivity supports applications in polymer chemistry or surface functionalization.

- Computational Modeling : Substituent effects on hydrogen-bonding networks (e.g., oxazole vs. thiazole) warrant further study using tools like SHELX or ORTEP .

Biological Activity

Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate is a complex organic compound notable for its potential biological activities. This compound features a tert-butyl carbamate group linked to a phenyl ring that is substituted with both an oxazole moiety and an amino group. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The molecular formula of Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate is C17H19N3O3, with a molecular weight of 313.35 g/mol. The structure includes significant functional groups that contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O3 |

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | tert-butyl N-[3-[4-amino-2-(1,3-oxazol-5-yl)phenyl]prop-2-ynyl]carbamate |

| InChI Key | NNGQAZYKAAMMSO-UHFFFAOYSA-N |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole moiety can engage in hydrogen bonding and π–π interactions, while the amino group can form ionic bonds with negatively charged sites on target molecules. These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Recent studies have explored the biological effects of Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate, focusing on its pharmacological properties:

- Antitumor Activity : In vitro studies have indicated that compounds similar to Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing oxazole rings have been shown to inhibit cell growth in melanoma and breast cancer models .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-y)carbamate may also possess this property .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as NLRP3 ATPase activity. This inhibition could provide insights into its mechanism as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the biological relevance of compounds related to Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-y)carbamate:

- Study on Antiproliferative Effects : A study evaluated a series of oxazole derivatives, including those with similar structures to Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-y)n-carbamate, showing significant inhibition of cell proliferation in B16-F0 melanoma cells at concentrations as low as 10 µM .

- Inflammatory Response Modulation : Research focusing on the modulation of cytokine release in human macrophages demonstrated that compounds with oxazole functionalities can reduce IL-1β release significantly, suggesting a pathway through which Tert-butyl (3-(4-amino-2-(oxazol-5-y)phenyl)prop–2-y)n-carbamate may exert anti-inflammatory effects .

Q & A

Basic: How can the synthesis of this compound be optimized for high purity and yield?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the propynyl group, followed by carbamate protection of the amine. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ and CuI for alkyne-aryl coupling, as these minimize side reactions and improve regioselectivity .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation, ensuring complete conversion before proceeding to the carbamate protection step .

- Purification : Flash chromatography (e.g., ethyl acetate/hexanes gradient) isolates the final product. For crystalline intermediates, recrystallization improves purity .

- Yield Optimization : Control temperature (0–25°C) and stoichiometry (1:1.2 alkyne:aryl halide ratio) to suppress dimerization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.3 ppm), oxazole protons (δ 8.1–8.3 ppm), and alkyne connectivity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺) and detects impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, resolving ambiguities in stereochemistry .

Basic: What safety protocols should be followed during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., CuI or Pd catalysts) .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid incompatible materials (strong acids/oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design biological assays to evaluate its anticancer or antimicrobial potential?

Methodological Answer:

- Cell-Based Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) .

- Microbial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .

- Mechanistic Studies : Perform fluorescence polarization assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

- Data Validation : Replicate assays in triplicate and compare results with structurally similar analogs to identify SAR trends .

Advanced: What crystallographic tools can resolve ambiguities in its solid-state structure?

Methodological Answer:

- Software Suite : SHELXL refines hydrogen-bonding networks and thermal displacement parameters, critical for validating molecular packing .

- ORTEP-3 : Generate 3D ellipsoid plots to visualize anisotropic displacement, identifying potential disorder in the tert-butyl group .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs), revealing stabilization forces in the crystal lattice .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) that may alter compound efficacy .

- Purity Verification : Re-analyze disputed batches via HPLC-MS to confirm absence of impurities (e.g., deprotected amine byproducts) .

- Computational Modeling : Use docking simulations (AutoDock Vina) to assess binding consistency across protein conformations .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .

Advanced: How can computational modeling guide the optimization of its pharmacological properties?

Methodological Answer:

- ADME Prediction : Use SwissADME to predict logP (<3.5 for blood-brain barrier penetration) and CYP450 interactions .

- Docking Studies : Simulate binding to target proteins (e.g., kinases) with Schrödinger Suite, focusing on oxazole-π stacking and hydrogen bonds .

- QSAR Modeling : Train models on analogs’ bioactivity data to prioritize substituents (e.g., electron-withdrawing groups) for enhanced potency .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Fragment Replacement : Synthesize analogs with substituted oxazoles (e.g., methyl or trifluoromethyl groups) and compare IC₅₀ values .

- Proteolytic Stability : Incubate derivatives in simulated gastric fluid (pH 2.0) to assess carbamate stability—critical for oral bioavailability .

- Electron Density Mapping : Use DFT calculations (Gaussian 16) to correlate frontier molecular orbitals with redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.